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Compound Name:
2,2'-Bis(di-p-tolylphosphino)-1,1'-

binaphthyl

Cat. No.: B019580 Get Quote

This in-depth technical guide is designed for researchers, scientists, and drug development

professionals, providing a comprehensive understanding of the atropisomerism of Tol-BINAP

(2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). This document delves into the fundamental

principles of its axial chirality, details its synthesis and resolution, and explores the critical

interplay of steric and electronic factors that govern its stereochemical stability and catalytic

efficacy.

The Essence of Atropisomerism: Chirality Without a
Stereocenter
Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a

single bond, leading to the existence of stable, separable enantiomers.[1][2] In the case of

biaryl phosphines like Tol-BINAP, the C1-C1' bond between the two naphthalene rings is the

axis of chirality. The bulky di-p-tolylphosphino groups at the 2 and 2' positions, along with the

hydrogen atoms at the 8 and 8' positions, create significant steric hindrance that restricts free

rotation around this bond.[1][2] This restricted rotation gives rise to two stable, non-

superimposable mirror-image conformers, the (R)- and (S)-enantiomers.

The stability of these atropisomers is quantified by the rotational energy barrier, which is the

energy required to overcome the steric hindrance and interconvert the enantiomers. For an
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atropisomer to be considered configurationally stable at a given temperature, this barrier must

be sufficiently high to allow for the isolation of the individual enantiomers.

The Tol-BINAP Molecule: Structure and
Stereoelectronic Profile
Tol-BINAP is a derivative of the renowned BINAP ligand, where the phenyl groups on the

phosphorus atoms are replaced by p-tolyl groups. This seemingly subtle modification has a

significant impact on the ligand's electronic and steric properties, which in turn influences its

performance in asymmetric catalysis.

Electronic Effects: Enhanced Electron-Donating
Capacity
The para-methyl groups on the tolyl substituents are electron-donating through a positive

inductive effect. This increases the electron density on the phosphorus atoms, making Tol-

BINAP a stronger σ-donor compared to BINAP.[3] This enhanced Lewis basicity can influence

the electronic properties of the metal center in a catalytic complex, potentially leading to

improved catalytic activity and selectivity in certain reactions.

Steric Influence and the Dihedral Angle
The steric bulk of the di-p-tolylphosphino groups is a primary determinant of the rotational

barrier. The interplay of steric repulsion between these groups and the naphthyl backbone

dictates the dihedral angle between the two naphthalene rings. While a crystal structure of free

Tol-BINAP is not readily available in the literature, studies on related BINAP derivatives suggest

that increasing the steric bulk of the phosphine substituents can influence this angle.[3]

Molecular modeling studies on a series of biaryl diphosphines have shown that ligands with

narrower dihedral angles can, in some cases, lead to higher enantioselectivities in asymmetric

hydrogenation reactions.[4]

The precise rotational barrier for Tol-BINAP has not been experimentally determined in the

reviewed literature. However, it is expected to be comparable to or slightly higher than that of

BINAP, which is known to be substantial, preventing racemization under typical reaction

conditions.
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Synthesis of Tol-BINAP: A Step-by-Step Approach
The synthesis of Tol-BINAP generally follows established procedures for other BINAP

derivatives, most commonly starting from racemic or enantiomerically pure 1,1'-bi-2-naphthol

(BINOL). A common and effective method involves the conversion of BINOL to the

corresponding ditriflate, followed by a nickel-catalyzed phosphinylation reaction.

Experimental Protocol: Synthesis of Racemic Tol-BINAP
Step 1: Synthesis of racemic 1,1'-bi-2-naphthol ditriflate

To a solution of racemic 1,1'-bi-2-naphthol (1.0 equiv) in anhydrous dichloromethane at 0 °C

under an inert atmosphere, add pyridine (3.0 equiv).

Slowly add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise, maintaining the

temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract the product with dichloromethane.

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure

to yield the crude ditriflate, which can be purified by column chromatography.

Step 2: Nickel-catalyzed phosphinylation

In a flame-dried Schlenk flask under an inert atmosphere, combine NiCl2(dppe) (0.1 equiv)

and di-p-tolylphosphine (2.4 equiv).

Add anhydrous, degassed DMF and stir the mixture at 100 °C for 30 minutes.

In a separate flask, dissolve the racemic 1,1'-bi-2-naphthol ditriflate (1.0 equiv) and 1,4-

diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv) in anhydrous, degassed DMF.

Transfer the solution of the ditriflate and DABCO to the catalyst mixture.
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Heat the reaction mixture at 100 °C for 48-72 hours, monitoring the reaction progress by TLC

or ³¹P NMR.

Upon completion, cool the reaction mixture to room temperature and add methanol to

precipitate the crude product.

Filter the solid, wash with methanol, and dry under vacuum to obtain racemic Tol-BINAP.

Resolution of Racemic Tol-BINAP: Isolating the
Enantiomers
The separation of the (R)- and (S)-enantiomers of Tol-BINAP is crucial for its application in

asymmetric catalysis. The most common method for resolving racemic biaryl diphosphines is

through the formation of diastereomeric salts with a chiral resolving agent, followed by

fractional crystallization. Di-p-toluoyl-D-tartaric acid is an effective resolving agent for this

purpose.

Experimental Protocol: Diastereomeric Resolution
Step 1: Formation of Diastereomeric Salts

Dissolve racemic Tol-BINAP (1.0 equiv) in a suitable solvent mixture, such as

dichloromethane/methanol.

In a separate flask, dissolve di-p-toluoyl-D-tartaric acid (1.0 equiv) in the same solvent

system.

Slowly add the solution of the resolving agent to the solution of racemic Tol-BINAP with

stirring.

Allow the mixture to stand at room temperature for several hours to induce crystallization of

one of the diastereomeric salts.

Step 2: Fractional Crystallization

Collect the precipitated crystals by filtration. These crystals will be enriched in one

diastereomer (e.g., (R)-Tol-BINAP·di-p-toluoyl-D-tartaric acid).
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The mother liquor will be enriched in the other diastereomer.

The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization

from a suitable solvent system.

Step 3: Liberation of the Enantiopure Ligand

Treat the isolated diastereomeric salt with a weak base, such as aqueous sodium

bicarbonate, to neutralize the tartaric acid and liberate the free phosphine.

Extract the enantiomerically enriched Tol-BINAP with an organic solvent like

dichloromethane.

Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure to obtain the enantiopure Tol-BINAP.

The progress of the resolution can be monitored by polarimetry or chiral HPLC. ³¹P NMR

spectroscopy can also be a useful tool to observe the diastereomeric salts and the final

enantiopure product.[3][5]

Data Summary and Visualization
Key Physicochemical Properties

Property BINAP Tol-BINAP

Molar Mass ( g/mol ) 622.67 678.78

Appearance White solid White solid

Rotational Barrier High
Expected to be high,

comparable to BINAP

Dihedral Angle (Naphthyl-

Naphthyl)
~70-90° (context dependent)[2]

Influenced by steric and

electronic factors[3][4]

P-atom Lewis Basicity Lower
Higher (more electron-

donating)[3]

Visualizing the Atropisomers and Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://d-nb.info/1269060880/34
https://www.mdpi.com/1420-3049/18/3/2788
https://pmc.ncbi.nlm.nih.gov/articles/PMC8105138/
https://d-nb.info/1269060880/34
https://www.researchgate.net/publication/311448006_Rotation_of_Aryl_Groups_in_910-Diarylphenanthrenes_Does_the_Rotational_Barrier_Become_Lower_as_the_Backbone_Becomes_More_Crowded
https://d-nb.info/1269060880/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-Tol-BINAP (R)-Tol-BINAP

S_img R_img

Rotation around
C1-C1' axis

Click to download full resolution via product page

Caption: The (R)- and (S)-atropisomers of Tol-BINAP.
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Caption: Synthetic and resolution workflow for Tol-BINAP.
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Conclusion: A Privileged Ligand with Tunable
Properties
Tol-BINAP stands as a testament to the power of subtle molecular modifications in the design

of high-performance chiral ligands. Its atropisomeric nature, a consequence of sterically

hindered rotation, provides a stable and well-defined chiral environment essential for

asymmetric catalysis. The introduction of the p-tolyl groups enhances its electron-donating

ability compared to BINAP, offering a valuable tool for chemists to fine-tune the reactivity and

selectivity of metal complexes. A thorough understanding of the principles governing its

synthesis, resolution, and stereochemical integrity is paramount for its effective application in

the development of stereoselective transformations, a cornerstone of modern pharmaceutical

and fine chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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